molecular formula C34H31N7O4S2 B2900645 N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 393583-00-1

N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B2900645
CAS No.: 393583-00-1
M. Wt: 665.79
InChI Key: SRDYOZQLXOLMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

  • 1,2,4-Triazole core: Known for its role in hydrogen bonding and metabolic stability .
  • Thiophene moiety: Enhances electronic interactions and bioavailability .
  • p-Tolyl-substituted dihydropyrazole: Contributes to steric bulk and target selectivity.
  • Nitrobenzamide group: Associated with improved biological activity, particularly in antimicrobial and antimycobacterial contexts .

The nitro group at the benzamide position may enhance electron-withdrawing effects, influencing reactivity and binding affinity .

Properties

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31N7O4S2/c1-21-9-11-24(12-10-21)29-18-27(30-8-5-17-46-30)38-40(29)32(42)20-47-34-37-36-31(39(34)28-7-4-6-22(2)23(28)3)19-35-33(43)25-13-15-26(16-14-25)41(44)45/h4-17,29H,18-20H2,1-3H3,(H,35,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDYOZQLXOLMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4C)C)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of 1,2,4-Triazole Derivatives

Compound Key Substituents Biological Activity Synthesis Yield Reference
Target Compound Nitrobenzamide, thiophene, p-tolyl Hypothesized antimicrobial Not reported
Compounds [10–15] () Sulfonylphenyl, difluorophenyl Antimicrobial (inferred) 45–60%
4g () 4-Chlorophenyl, benzothiazole Anticancer (inferred) 70%

Pyrazole-Containing Analogues

The dihydropyrazole motif in the target compound is structurally related to:

  • 3-(Thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole : This group is shared with compound 312699-23-3 (), which features a trifluoromethylpyrimidine instead of a triazole. The replacement of pyrimidine with triazole in the target compound may alter solubility and target specificity .
  • N-methyl-3-oxobutanamide-pyrazol derivatives (): These compounds show antibacterial activity, suggesting that the pyrazole-thiazole architecture in the target molecule could similarly target microbial enzymes .

Nitro-Substituted Bioactive Compounds

  • Nitroimidazole vs. Nitrofuryl Derivatives : demonstrates that nitroimidazole derivatives lack antimycobacterial activity, whereas nitrothiophen-containing analogs (like the target compound’s thiophene-nitro combination) show promise. This supports the hypothesis that the nitro-thiophene synergy in the target compound may enhance efficacy .
  • Nitrobenzamide Pharmacophores : The 4-nitrobenzamide group is a critical feature in HDAC inhibitors and antimicrobial agents. Computational similarity indexing (e.g., Tanimoto coefficient) could compare the target compound with SAHA-like molecules, though direct data is unavailable .

Thiophene and Thieno Derivatives

  • Thieno[2,3-d]pyrimidines (): These derivatives, such as 8a–8j, exhibit broad-spectrum antimicrobial activity. The target compound’s thiophene moiety may confer similar properties, though its triazole core could reduce toxicity compared to pyrimidine-based systems .
  • Thiophene-2-carboxamides : reports these as potent antifungal agents. The thiophene in the target compound may similarly engage fungal cytochrome P450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.